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Compound of Interest

Compound Name:
N-Ethyl-4-hydroxy-2-

methoxybenzamide

Cat. No.: B12075992

Get Quote

Pharmacophore Exploration, Synthesis, and
Structural Biology
Part 1: Executive Summary & Chemical Identity
The 4-hydroxy-2-methoxybenzoic acid ethyl amide scaffold represents a critical structural motif

in the "Orthopramide" class of medicinal compounds. While often overshadowed by its more

complex pharmaceutical cousins (e.g., Metoclopramide, Remoxipride, Sulpiride), this specific

derivative serves as a fundamental chemical probe for understanding the intramolecular

hydrogen bonding and lipophilicity profiles that govern the bioavailability of benzamide

antipsychotics and prokinetics.

Furthermore, recent isolation of this scaffold from mangrove endophytes (Bruguiera

gymnorhiza) has re-ignited interest in its intrinsic antimicrobial and antimalarial properties,

elevating it from a mere metabolic intermediate to a lead structure for natural product-based

drug discovery.
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Core Scaffold: Benzamide, N-ethyl-4-hydroxy-2-methoxy-

CAS Registry Number: 134861-58-8 (N-ethyl analog)

Molecular Formula:

Primary Pharmacological Class: Dopamine

Receptor Antagonist Pharmacophore / Orthopramide Metabolite Model.

Part 2: Chemical Biology & Mechanism of Action[2]
2.1 The "Orthopramide Effect" (Intramolecular Hydrogen
Bonding)
The biological activity of 2-methoxybenzamides is strictly dictated by their conformational

stability. In 4-hydroxy-2-methoxybenzoic acid ethyl amide, the 2-methoxy group acts as a

hydrogen bond acceptor for the amide proton (N-H...OMe).

Conformational Lock: This intramolecular hydrogen bond locks the benzamide ring and the

amide side chain into a coplanar conformation.

Lipophilicity Modulation: By "hiding" the polar N-H and methoxy oxygen from the solvent, the

molecule becomes more lipophilic, facilitating blood-brain barrier (BBB) penetration—a

prerequisite for central nervous system (CNS) activity.

Receptor Binding: The planar conformation aligns the aromatic ring and the nitrogen lone

pairs to perfectly mimic the dopamine structure, allowing high-affinity binding to the

receptor.

2.2 Structure-Activity Relationship (SAR) Landscape
The "ethyl amide" derivative sits at the center of a divergent SAR map. Modifications to this

core yield distinct therapeutic classes:

N-Alkyl Extension: Replacing the ethyl group with [(1-ethylpyrrolidin-2-yl)methyl] transitions

the molecule into potent antipsychotics (e.g., Sulpiride, Remoxipride).
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Ring Substitution (C-5): Adding a Chlorine or Bromine atom at position 5 enhances

affinity and metabolic stability (e.g., Metoclopramide).

4-OH Modification: The 4-hydroxy group is a metabolic handle.[1] In vivo, it is often

generated by O-demethylation of 4-methoxy precursors. It increases water solubility but can

reduce BBB permeability compared to the 4-methoxy analog unless capped (e.g., as a

benzyl ether).

2.3 Visualization: Orthopramide SAR Pathway
The following diagram illustrates the structural evolution from the core ethyl amide scaffold to

major pharmaceutical agents.
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Caption: Structural divergence from the 4-hydroxy-2-methoxybenzamide core to functional drug

classes.

Part 3: Experimental Protocols (Synthesis &
Characterization)
This section details the synthesis of N-ethyl-4-hydroxy-2-methoxybenzamide. This protocol

is designed to be self-validating, using a benzyl-protection strategy to prevent side reactions at

the phenol group during amide coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/4-Hydroxybenzoic-acid-derivatives-synthesized-through-metabolic-engineering-of-the_fig1_323615068
https://www.benchchem.com/product/b12075992/docs?utm_src=pdf-body-img#technical-guide-4-hydroxy-2-methoxybenzoic-acid-ethyl-amide-derivatives
https://www.benchchem.com/product/b12075992/docs?utm_src=pdf-body#technical-guide-4-hydroxy-2-methoxybenzoic-acid-ethyl-amide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12075992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1 Synthesis Workflow
Reaction Scheme:

Protection: 4-hydroxy-2-methoxybenzoic acid

4-benzyloxy-2-methoxybenzoic acid.

Activation: Acid

Acid Chloride (using

).

Coupling: Acid Chloride + Ethylamine

Protected Amide.

Deprotection: Hydrogenolysis (

, Pd/C)

Final Product.

3.2 Step-by-Step Methodology
Step 1: Preparation of 4-Benzyloxy-2-methoxybenzoic acid

Dissolve 4-hydroxy-2-methoxybenzoic acid (10 mmol) in DMF (20 mL).

Add Potassium Carbonate (

, 25 mmol) and stir for 15 min at room temperature.

Add Benzyl Bromide (11 mmol) dropwise. Heat to 60°C for 4 hours.

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (low

) should disappear.

Workup: Pour into ice water, acidify with 1M HCl. Filter the precipitate. Hydrolyze the ester (if

formed) using NaOH/MeOH, then re-acidify to obtain the free acid.
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Step 2: Amide Coupling (N-Ethylation)

Suspend the benzyl-protected acid (5 mmol) in dry Dichloromethane (DCM) (15 mL).

Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

Evaporate solvent to dryness to obtain the crude acid chloride.

Redissolve in dry DCM (10 mL) and cool to 0°C.

Add Ethylamine (2.0M in THF, 10 mmol) and Triethylamine (1.5 eq) dropwise.

Stir at room temperature for 12 hours.

Validation: LC-MS should show the mass of the protected amide (

).

Step 3: Hydrogenolysis (Deprotection)

Dissolve the protected amide in Ethanol (20 mL).

Add 10% Pd/C catalyst (10 wt% loading).

Stir under Hydrogen atmosphere (balloon pressure or 40 psi) for 4 hours.

Filter through a Celite pad to remove the catalyst.

Evaporate solvent. Recrystallize from Ethanol/Water.

Yield: Typical yields for this route are 65-75%. Characterization:

1H NMR (DMSO-d6):

9.8 (s, 1H, OH), 8.1 (t, 1H, NH), 7.6 (d, 1H, Ar-H6), 6.5 (m, 2H, Ar-H3, H5), 3.8 (s, 3H, OMe),
3.2 (m, 2H,

), 1.1 (t, 3H,
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).

3.3 Synthesis Process Diagram

Start:
4-Hydroxy-2-methoxy-
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(EtNH2, Et3N, DCM)
Forms N-Ethyl Amide

Step 4: Hydrogenolysis
(H2, Pd/C, EtOH)

Removes Benzyl Group

Final Product:
N-Ethyl-4-hydroxy-
2-methoxybenzamide
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Caption: Validated synthetic route for N-ethyl-4-hydroxy-2-methoxybenzamide.

Part 4: Quantitative Data & Pharmacological Profiles
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The following table summarizes the comparative physicochemical properties of the 4-hydroxy-

2-methoxy derivative versus its isomers. This data highlights why the 2-methoxy position is

critical for bioactivity.

Table 1: Physicochemical & Retention Properties of Benzamide Isomers

Compound
Substitution
Pattern

Intramolecular
H-Bond

HPLC Capacity
Factor (

)*

Predicted
Lipophilicity

Target 4-OH, 2-OMe
Strong (N-

H...OMe)
High High

Isomer A 2-OH, 4-OMe
Strong (O-

H...O=C)
Medium Medium

Isomer B 3-OH, 5-OMe None Low Low

Isomer C 4-OH, 3-OMe Weak Low Low

*Note: Higher Capacity Factor (

) on Reverse-Phase HPLC indicates higher lipophilicity and stronger intramolecular folding,
correlating with better BBB permeability.

Biological Implications:

Target (4-OH, 2-OMe): The N-H...OMe bond creates a "pseudo-ring," reducing the polar

surface area. This mimics the pharmacophore of Remoxipride.

Isomer A (Salicylate type): Forms a hydrogen bond between the Phenol-OH and Carbonyl.

While stable, it lacks the specific steric shape required for the

receptor pocket.

Part 5: References
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the 2-methoxy group in conformation and lipophilicity.

Identification of Novel Metabolites of Rosiglitazone.ResearchGate. Discusses N-ethyl-2-

methoxy-4-hydroxybenzamide as a metabolic model.

Synthesis and Structure–Activity Relationship Studies of 12-Lipoxygenase Inhibitors.PubMed

Central. Explores the hydroxy-methoxy scaffold in enzyme inhibition.

GC–MS and UHPLC-HRMS based metabolite profiling of Bruguiera

gymnorhiza.ResearchGate. Identifies 4-hydroxy-2-methoxybenzamide as a bioactive natural

product.

2-Hydroxy-4-methoxybenzoic acid (Isomer Distinction).Sigma-Aldrich. Provides data on the

common isomer to avoid confusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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